carboxamide](/img/structure/B15243455.png)
N-[4-((1S)-1-Aminoethyl)phenyl](tert-butoxy)carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-4-((1S)-1-Aminoethyl)phenylcarboxamide is a chemical compound with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-4-((1S)-1-Aminoethyl)phenylcarboxamide typically involves the reaction of 4-((1S)-1-Aminoethyl)phenylamine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger volumes while maintaining product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-4-((1S)-1-Aminoethyl)phenylcarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-((1S)-1-Aminoethyl)phenyl]carboxylic acid, while reduction could produce N-[4-((1S)-1-Aminoethyl)phenyl]methanol .
Aplicaciones Científicas De Investigación
N-4-((1S)-1-Aminoethyl)phenylcarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-4-((1S)-1-Aminoethyl)phenylcarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-((1S)-1-Aminoethyl)phenyl]acetamide
- N-[4-((1S)-1-Aminoethyl)phenyl]methanol
- N-[4-((1S)-1-Aminoethyl)phenyl]carboxylic acid
Uniqueness
N-4-((1S)-1-Aminoethyl)phenylcarboxamide is unique due to its tert-butoxy group, which imparts specific chemical properties such as increased steric hindrance and stability. This makes it particularly useful in applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[(1S)-1-aminoethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-5-7-11(8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1 |
Clave InChI |
WVQNHLVEDPIIRS-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)NC(=O)OC(C)(C)C)N |
SMILES canónico |
CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


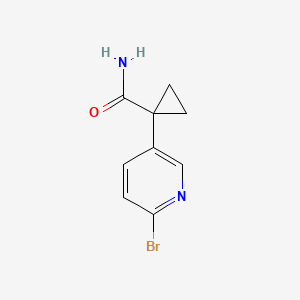
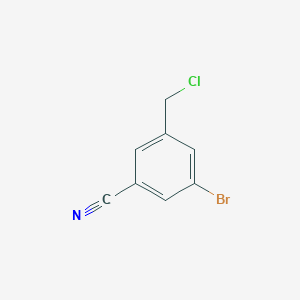
![Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2h,7h)-dione](/img/structure/B15243388.png)

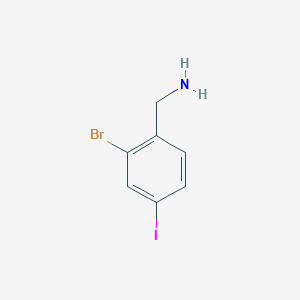
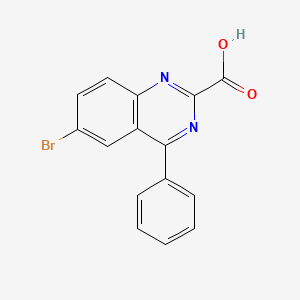
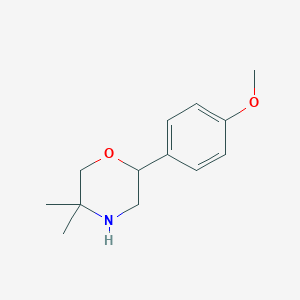
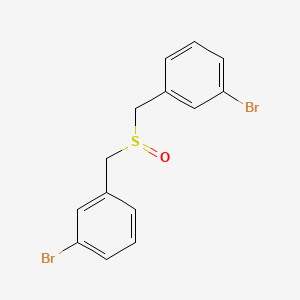
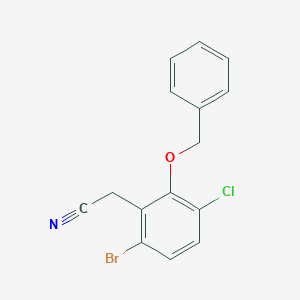
![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol dihydrochloride](/img/structure/B15243428.png)
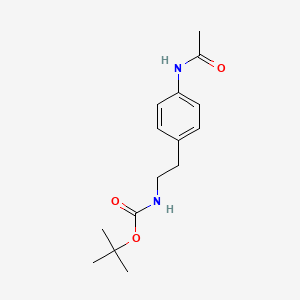
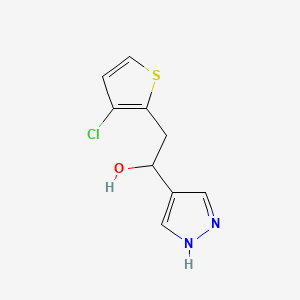
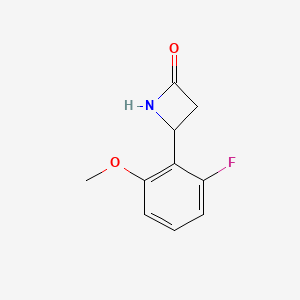
![2-{[(3-Methylbutan-2-yl)amino]methyl}phenol](/img/structure/B15243450.png)
